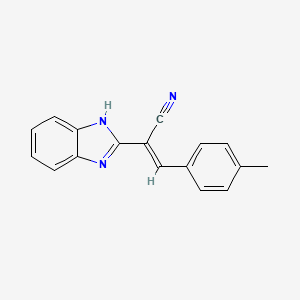
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE is an organic compound that features a benzimidazole moiety linked to a cyanide group through an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Ethenylation: The benzimidazole core is then subjected to a Heck reaction with 4-methylstyrene to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced forms.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.
Scientific Research Applications
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyanide group may also play a role in inhibiting certain biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.
Cyanide-Containing Compounds: Compounds such as benzyl cyanide and phenylacetonitrile also contain the cyanide functional group.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE is unique due to the combination of the benzimidazole core and the ethenyl cyanide group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H13N3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H13N3/c1-12-6-8-13(9-7-12)10-14(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3,(H,19,20)/b14-10+ |
InChI Key |
KMNSBYJUTHMOPK-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B14923323.png)
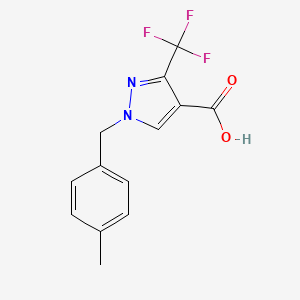
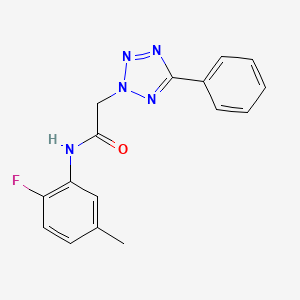
![N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]dodecanehydrazide](/img/structure/B14923347.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14923352.png)
![3-Methyl-1,5-Dihydropyrazolo[4,3-C]pyrazole](/img/structure/B14923360.png)
![3-[(2,4-dichlorophenoxy)methyl]-N'-[(4-fluorophenyl)carbonyl]benzohydrazide](/img/structure/B14923383.png)
![6-(Methoxymethyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14923393.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14923406.png)
![2-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14923419.png)
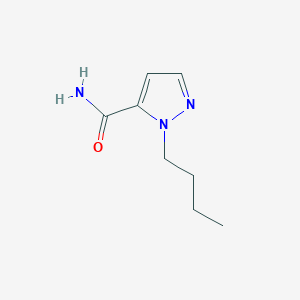
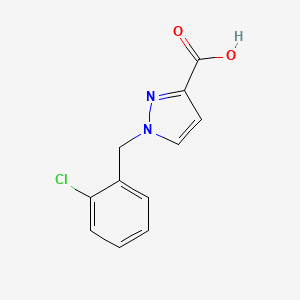

![3-chloro-5-(4-fluorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14923438.png)
